molecular formula C20H16O2 B14182658 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one CAS No. 923026-42-0

1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one

Cat. No.: B14182658
CAS No.: 923026-42-0
M. Wt: 288.3 g/mol
InChI Key: KHAPKKIXXKBCAK-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenylacetylene and 4-phenylbut-3-yn-2-one.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Ether Formation: The key step involves the formation of an ether linkage through a nucleophilic substitution reaction, where the alkyne group of 4-methylphenylacetylene reacts with the carbonyl group of 4-phenylbut-3-yn-2-one.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.

    Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Various substituted ethers.

Scientific Research Applications

1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceuticals: Investigated for its potential biological activity and use in drug development.

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism by which 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific application.

    Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 1,4-Benzenedicarboxaldehyde, 2,5-bis[[3-(4-methylphenyl)-2-propyn-1-yl]oxy]

Uniqueness: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is unique due to its combination of alkyne and ether functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

923026-42-0

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-[3-(4-methylphenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C20H16O2/c1-17-9-11-19(12-10-17)8-5-15-22-16-20(21)14-13-18-6-3-2-4-7-18/h2-4,6-7,9-12H,15-16H2,1H3

InChI Key

KHAPKKIXXKBCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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